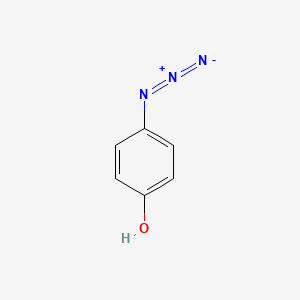![molecular formula C21H21N5O4S B2928326 Methyl 4-[({[4-amino-6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}acetyl)amino]benzoate CAS No. 896167-48-9](/img/structure/B2928326.png)
Methyl 4-[({[4-amino-6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}acetyl)amino]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the amino group could be introduced through a reaction with ammonia or an amine, the sulfanyl group could be introduced through a reaction with a suitable sulfur compound, and the acetyl group could be introduced through a reaction with acetic anhydride or acetyl chloride. The benzoate ester group could be introduced through a reaction with methyl benzoate .Chemical Reactions Analysis
As a complex organic molecule, this compound could participate in a variety of chemical reactions. The amino group could participate in acid-base reactions, the sulfanyl group could participate in redox reactions, and the acetyl group could participate in nucleophilic acyl substitution reactions. The benzoate ester group could also undergo hydrolysis to produce benzoic acid and methanol .Applications De Recherche Scientifique
Molecular Structure and Properties
The molecular structure of compounds related to Methyl 4-[({[4-amino-6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}acetyl)amino]benzoate demonstrates specific chemical characteristics and interactions. For instance, the 4,5-dihydro-1,2,4-triazine ring exhibits planarity and inclines at specific dihedral angles to adjacent molecular rings, indicating potential for unique chemical behaviors and interactions within biological systems or chemical reactions. This structural analysis contributes to understanding the compound’s potential applications in scientific research, such as targeted drug design or material science (H. Fun, C. Quah, Nithinchandra, B. Kalluraya, 2011).
Synthetic Applications
Research into the synthesis of related compounds, such as Methyl 4-chloro-2-(N-methyl-N-phenylsulphonamide)benzoate, has shown the potential for creating important intermediates in pharmaceutical development. The methodologies developed offer insights into more efficient, cost-effective, and higher-yield chemical synthesis processes, which are crucial for the production of complex molecules for various scientific applications. Such studies underscore the broader utility of Methyl 4-[({[4-amino-6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}acetyl)amino]benzoate and its derivatives in research and industry (Yang Jian-she, 2009).
Chemical Reactions and Mechanisms
Innovative chemical reactions involving related compounds have been documented, showcasing the versatility of Methyl 4-[({[4-amino-6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}acetyl)amino]benzoate in synthesizing diverse molecular structures. For example, the formal [4 + 2+1] annulation reaction for the synthesis of benzo[e][1,4]diazepin-3-ones presents a novel approach to constructing complex molecules with potential biological or material applications. Such reactions are significant for the development of new drugs, materials, and chemical probes, highlighting the compound's role in advancing scientific research (Xiao Geng, Can Wang, Chun-Wei Huang, Peng Zhao, You Zhou, Yan‐Dong Wu, A. Wu, 2019).
Orientations Futures
Propriétés
IUPAC Name |
methyl 4-[[2-[[4-amino-6-[(4-methylphenyl)methyl]-5-oxo-1,2,4-triazin-3-yl]sulfanyl]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O4S/c1-13-3-5-14(6-4-13)11-17-19(28)26(22)21(25-24-17)31-12-18(27)23-16-9-7-15(8-10-16)20(29)30-2/h3-10H,11-12,22H2,1-2H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLUXYOJFJVFGJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2=NN=C(N(C2=O)N)SCC(=O)NC3=CC=C(C=C3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-[({[4-amino-6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}acetyl)amino]benzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Cyclopropyl-1-phenacylthieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2928243.png)
![2-(2,5-dioxopyrrolidin-1-yl)-N-(6-methoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B2928244.png)
![Rel-(3aR,6aS)-1'-methylhexahydrospiro[furo[3,4-b]pyrrole-3,4'-piperidine]](/img/structure/B2928247.png)


![Ethyl 2-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylamino)-1,3-benzothiazole-6-carboxylate](/img/structure/B2928253.png)


![(E)-1-(6,6-Difluoro-3-azabicyclo[3.1.0]hexan-3-yl)-4-(dimethylamino)but-2-en-1-one](/img/structure/B2928258.png)


![8-(4-butylphenyl)-3-ethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2928264.png)

![(Z)-methyl 2-(2-((2-(acetylthio)acetyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2928266.png)